Sodium 2-(5-cyanopyridin-2-yl)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-(5-cyanopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.Na/c9-4-6-1-2-7(10-5-6)3-8(11)12;/h1-2,5H,3H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZBMEVMWPGIBC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Sodium 2-(5-cyanopyridin-2-yl)acetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Sodium 2-(5-cyanopyridin-2-yl)acetate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate
- Substituents: 5-trifluoromethyl (-CF₃) group instead of 5-cyano (-CN).
- Molecular Formula : C₈H₅F₃NNaO₂.
- The trifluoromethyl group is bulkier, which may sterically hinder interactions in biological systems .
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate
- Substituents : 5-methyl (-CH₃) and a hydroxyl (-OH) group on the acetate chain.
- Molecular Formula: C₈H₉NO₃Na.
- Key Differences: The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.
Sodium 2-(5-chloropyrimidin-4-yl)acetate
- Core Structure : Pyrimidine ring instead of pyridine.
- Substituents : 5-chloro (-Cl) group.
- Molecular Formula : C₆H₅ClN₂O₂Na.
- Key Differences : The pyrimidine ring (two nitrogen atoms) alters electronic properties and binding affinity in coordination chemistry. Chlorine’s electronegativity may influence reactivity in nucleophilic substitution reactions .
Ester Derivatives vs. Sodium Salts
Methyl 2-(5-cyanopyridin-2-yl)acetate
- Functional Group : Methyl ester (-COOCH₃) instead of sodium carboxylate.
- Molecular Formula : C₉H₇N₂O₂.
- Key Differences : The ester form is more lipophilic, favoring absorption in organic solvents. It serves as a precursor for hydrolysis to the carboxylic acid or sodium salt under basic conditions .
Ethyl 2-(5-fluoropyridin-2-yl)aminoacetate
- Functional Group: Ethyl ester (-COOCH₂CH₃) and amino (-NH-) linkage.
- Molecular Formula : C₉H₁₁FN₂O₂.
- Key Differences: The amino group enables participation in hydrogen bonding and coordination chemistry, while the fluorine atom enhances metabolic stability by resisting oxidation .
Halogen-Substituted Analogs
Ethyl 2-(5-iodopyridin-2-yl)acetate
- Substituents : 5-iodo (-I) group.
- Molecular Formula: C₉H₁₀INO₂.
- Key Differences : Iodine’s large atomic radius and polarizability make this compound useful in radiolabeling or as a heavy-atom derivative in crystallography. However, it is less stable under UV light compared to chloro or fluoro analogs .
Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate
- Substituents: Bromine (-Br) and cyano (-CN) groups.
- Molecular Formula : C₁₀H₉BrN₂O₂.
- Key Differences: The conjugated cyano and bromine groups enhance electrophilicity, making this compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). The α,β-unsaturated ester moiety allows for Michael addition reactions .
Comparative Data Table
Biological Activity
Sodium 2-(5-cyanopyridin-2-yl)acetate is a compound of increasing interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a cyanopyridine moiety, which enhances its biological activity. The presence of the acetate group contributes to its solubility and reactivity in biological systems. This compound is often used as a building block in organic synthesis and has shown potential in various pharmacological applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Interactions : The compound interacts with various enzymes, influencing their activity through inhibition or activation. This can affect metabolic pathways and cellular functions.
- Cellular Effects : It modulates cell signaling pathways, impacting gene expression and cellular metabolism. These effects can lead to alterations in cell growth and differentiation.
- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies.
The mechanism by which this compound exerts its biological effects involves several steps:
- Binding to Enzymes : The compound binds to specific enzymes, altering their activity. For example, it may inhibit enzymes involved in metabolic pathways, leading to reduced substrate conversion.
- Gene Regulation : It can influence transcription factors, thereby affecting the expression of target genes associated with cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Alters activity of metabolic enzymes | |
| Cell Signaling | Modulates pathways critical for growth | |
| Anti-inflammatory | Potential to reduce inflammation | |
| Anticancer | May inhibit cancer cell proliferation |
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- In Vitro Studies : Research has shown that this compound exhibits selective inhibition against specific cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast cancer cells in laboratory settings, suggesting potential for therapeutic use in oncology.
- In Vivo Models : Animal studies have indicated that this compound can enhance metabolic activity at lower doses while exhibiting toxicity at higher concentrations. This dosage-dependent effect underscores the importance of careful dosing in therapeutic applications.
- Comparison with Similar Compounds : When compared to other cyanopyridine derivatives, this compound showed unique binding affinities and biological activities, making it a valuable candidate for further research.
Q & A
Q. What are the recommended synthetic routes for Sodium 2-(5-cyanopyridin-2-yl)acetate?
The compound can be synthesized via base-mediated reactions involving pyridine derivatives and chloroacetic acid. For example, analogous syntheses involve reacting 5-substituted pyridine precursors (e.g., 5-methylpyridine-2-carboxylic acid) with chloroacetic acid in the presence of sodium hydroxide to form the sodium salt . Reaction optimization includes temperature control (typically 50–80°C) and solvent selection (e.g., aqueous ethanol) to enhance yield and purity.
Q. How can the structural integrity of this compound be confirmed?
Use spectroscopic techniques:
- NMR : Analyze - and -NMR to confirm pyridine ring protons (δ 7.5–8.5 ppm) and acetate methylene groups (δ 3.5–4.5 ppm) .
- Mass Spectrometry : ESI-MS in negative ion mode can detect the molecular ion peak [M–Na] to verify molecular weight .
- FT-IR : Identify characteristic peaks for the cyano group (~2240 cm) and carboxylate (asymmetric stretch ~1600 cm) .
Q. What are the critical storage conditions for this compound?
Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the cyano group or oxidation. Avoid exposure to moisture, as sodium carboxylates are hygroscopic and may form hydrates .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution, highlighting reactive sites like the pyridine nitrogen or carboxylate oxygen. These insights guide derivatization strategies, such as coordination chemistry with metal ions (e.g., Cu) for catalytic studies .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
If unexpected peaks arise in -NMR (e.g., split signals), conduct variable-temperature NMR to assess dynamic processes like tautomerism. For ambiguous mass spectrometry results, use High-Resolution Mass Spectrometry (HRMS) to distinguish between isobaric species (e.g., sodium adducts vs. protonated forms) .
Q. How does the cyano substituent influence the compound’s biological activity?
The electron-withdrawing cyano group enhances binding to biological targets (e.g., enzymes with nucleophilic active sites). In vitro assays, such as kinase inhibition studies, can compare activity with non-cyano analogs (e.g., 5-methyl or 5-trifluoromethyl derivatives) to quantify structure-activity relationships .
Q. What methodologies optimize reaction conditions for derivatizing this compound?
Use Design of Experiments (DoE) to screen variables:
- Temperature : 25–100°C (affects reaction rate and side-product formation).
- Solvent : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while ethanol/water mixtures stabilize carboxylate intermediates .
- Catalyst : Transition metals (e.g., Pd/C) enable cross-coupling reactions for introducing aryl/alkyl groups .
Key Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
